molecular formula C6H9NO2 B12566222 Cyclobutanecarboxylicacid, 1-amino-2-methylene- CAS No. 259097-28-4

Cyclobutanecarboxylicacid, 1-amino-2-methylene-

Cat. No.: B12566222
CAS No.: 259097-28-4
M. Wt: 127.14 g/mol
InChI Key: UVZBHAAYGCFGJD-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylicacid, 1-amino-2-methylene- is a unique organic compound characterized by its cyclobutane ring structure with an amino group and a methylene group attached to the carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylicacid, 1-amino-2-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ammonia and formaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Cyclobutanecarboxylicacid, 1-amino-2-methylene- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylicacid, 1-amino-2-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Cyclobutanecarboxylicacid, 1-amino-2-methylene- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylicacid, 1-amino-2-methylene- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylene group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclobutanecarboxylic acid: Similar structure but lacks the methylene group.

    Cyclobutanone: Contains a ketone group instead of the amino and methylene groups.

    Cyclobutanecarboxylic acid: Lacks the amino and methylene groups.

Uniqueness

Cyclobutanecarboxylicacid, 1-amino-2-methylene- is unique due to the presence of both an amino group and a methylene group attached to the cyclobutane ring

Properties

CAS No.

259097-28-4

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-amino-2-methylidenecyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c1-4-2-3-6(4,7)5(8)9/h1-3,7H2,(H,8,9)

InChI Key

UVZBHAAYGCFGJD-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC1(C(=O)O)N

Origin of Product

United States

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